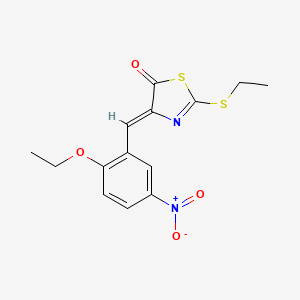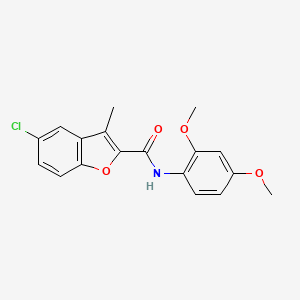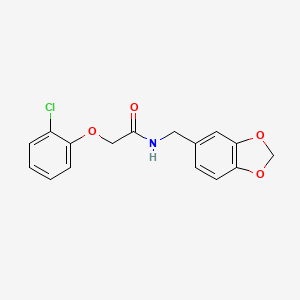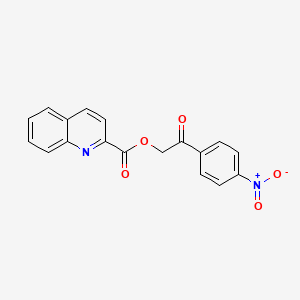![molecular formula C19H17N3O2 B5732687 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5732687.png)
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole, also known as ODZ101, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ODZ101 belongs to the class of oxadiazolo-carbazoles and has been found to possess interesting biological properties, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation and cell survival, and its dysregulation has been implicated in several diseases including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has neuroprotective effects and has been shown to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for drug development. However, one limitation is its relatively low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for 6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
In conclusion, this compound is a novel compound with promising therapeutic applications. Its potent anti-inflammatory and anti-cancer properties, as well as its neuroprotective effects, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole can be synthesized by a multi-step process involving the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reduction with sodium borohydride. The resulting product is then reacted with benzyl bromide to obtain this compound.
Applications De Recherche Scientifique
6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Propriétés
IUPAC Name |
6-phenylmethoxy-7,8,9,10-tetrahydro-[1,2,5]oxadiazolo[3,4-c]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-2-6-13(7-3-1)12-23-22-16-9-5-4-8-14(16)18-17(22)11-10-15-19(18)21-24-20-15/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUAYYKDLVUIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2OCC4=CC=CC=C4)C=CC5=NON=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5732630.png)

![2-[2-(2,4-dimethoxy-3-methylphenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5732640.png)




![4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B5732678.png)

![N-cyclopentyl-2-[(2,8-dimethyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5732703.png)